molecular formula C18H15N9 B8197768 5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine)

5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine)

Cat. No. B8197768
M. Wt: 357.4 g/mol
InChI Key: UZLCPUMFMBIKEM-UHFFFAOYSA-N
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Description

5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) is a useful research compound. Its molecular formula is C18H15N9 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Research : This compound shows potential in chemical research due to its large torsion angles between adjacent aromatic rings and protonated pyridine N atoms (Zhu et al., 2007).

  • Biological Research : Its flattened boat conformation and NH-N hydrogen bonds in the crystal structure make it applicable in chemical and biological research (Dolzhenko et al., 2011).

  • Luminescent Materials and Coordination Polymers : The ligands derived from this compound are used in luminescent materials, coordination polymers, networks, and discrete metalla-assemblies (Therrien, 2011).

  • Nonlinear Optics : There is significant application in nonlinear optics, particularly in star-shaped systems (Lifka et al., 2008).

  • Anticancer Activity : Fluorinated derivatives show antiproliferative activity against various cancer cell lines (Dolzhenko et al., 2008).

  • Chemical Probes : These compounds have yielded selective and potent chemical probes for diverse protein families (Banerjee et al., 2013).

  • Corrosion Inhibition : Triazine derivatives act as organic inhibitors for steel corrosion in acidic solutions, achieving up to 98% protection at certain concentrations (El‐Faham et al., 2016).

  • Biological Activities : These compounds possess a wide range of biological activities including antimalarial, antibacterial, antifungal, and antitumoral effects (Kumar et al., 2015).

  • Magnetic Behavior Studies : They can be used to study the magnetic behaviors of Fe(III) and Cr(III) complexes (Uysal & Koç, 2010).

  • Drug Delivery : Encapsulation in water-soluble metalla-cages for delivering lipophilic pyrenyl derivatives demonstrates potential in drug delivery applications (Mattsson et al., 2010).

  • Synthesis of Pyrimidines : It plays a role in the synthesis of pyrimidines, which are vital in scientific research (Boger & Dang, 1988).

  • Coordination Polymers : Its derivatives are used in synthesizing coordination polymers with varied structures and photophysical properties (Qian et al., 2020).

properties

IUPAC Name

5-[4,6-bis(6-aminopyridin-3-yl)-1,3,5-triazin-2-yl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N9/c19-13-4-1-10(7-22-13)16-25-17(11-2-5-14(20)23-8-11)27-18(26-16)12-3-6-15(21)24-9-12/h1-9H,(H2,19,22)(H2,20,23)(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLCPUMFMBIKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=NC(=NC(=N2)C3=CN=C(C=C3)N)C4=CN=C(C=C4)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.